molecular formula C20H28N6O5S2 B3006877 4-(N,N-dimethylsulfamoyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide CAS No. 1021221-74-8

4-(N,N-dimethylsulfamoyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

Cat. No. B3006877
CAS RN: 1021221-74-8
M. Wt: 496.6
InChI Key: VEKGRTJYRORJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-dimethylsulfamoyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide is a useful research compound. Its molecular formula is C20H28N6O5S2 and its molecular weight is 496.6. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Activity Against Cancer Cell Lines

A study focused on the synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the compound , demonstrated antiproliferative effects against human cancer cell lines. These derivatives were synthesized through a series of reactions and evaluated using the MTT assay method against four human cancer cell lines. Compounds within this series showed significant activity, suggesting potential as anticancer agents. This highlights the research interest in similar compounds for cancer treatment applications (Mallesha et al., 2012).

Multifunctional Antioxidants for Age-Related Diseases

Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, which include structural similarities to the mentioned compound, have been synthesized and evaluated for their ability to act as multifunctional antioxidants. These compounds demonstrated potential for the preventive treatment of cataract, age-related macular degeneration (AMD), and Alzheimer's dementia (AD) due to their radical scavenging and metal chelating properties. This research underscores the compound's relevance in developing treatments for age-related diseases (Jin et al., 2010).

Cytochrome P450 and Enzyme Involvement in Metabolic Pathways

Investigating the metabolism of compounds structurally related to 4-(N,N-dimethylsulfamoyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide has provided insights into their oxidative metabolism. One study identified the cytochrome P450 enzymes involved in the metabolism of a novel antidepressant, revealing the compound's metabolic pathways and the enzymes' roles in its biotransformation. This information is crucial for understanding the pharmacokinetics and potential drug interactions of such compounds (Hvenegaard et al., 2012).

Antimicrobial Activity

Research on pyrazolopyrimidine derivatives, which share a core structure with the compound of interest, demonstrated antimicrobial activity against various bacterial and fungal strains. These findings suggest the potential of these compounds in developing new antimicrobial agents, highlighting the broader spectrum of research applications for such chemical structures (Alsaedi et al., 2019).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O5S2/c1-24(2)33(30,31)18-7-5-17(6-8-18)19(27)21-11-4-16-32(28,29)26-14-12-25(13-15-26)20-22-9-3-10-23-20/h3,5-10H,4,11-16H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKGRTJYRORJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

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